1-(1-Chloro-5-isoquinolinesulfonyl)homopiperazine
Overview
Description
1-(1-Chloro-5-isoquinolinesulfonyl)homopiperazine is a chemical compound known for its significant role in various scientific research fields. It is characterized by its unique structure, which includes a chloro-substituted isoquinoline ring and a homopiperazine moiety. This compound is primarily used as an intermediate in the synthesis of more complex molecules and has applications in chemistry, biology, and medicine .
Preparation Methods
The synthesis of 1-(1-Chloro-5-isoquinolinesulfonyl)homopiperazine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the chlorination of isoquinoline followed by sulfonylation and subsequent reaction with homopiperazine. The reaction conditions often require the use of specific reagents and catalysts to ensure high yield and purity .
In industrial settings, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques are common practices to achieve the desired product quality .
Chemical Reactions Analysis
1-(1-Chloro-5-isoquinolinesulfonyl)homopiperazine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions to form more complex structures.
Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction pathway chosen .
Scientific Research Applications
1-(1-Chloro-5-isoquinolinesulfonyl)homopiperazine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is employed in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and advanced materials
Mechanism of Action
The mechanism of action of 1-(1-Chloro-5-isoquinolinesulfonyl)homopiperazine involves its interaction with specific molecular targets, such as enzymes. It acts as an inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. This inhibition can affect various cellular pathways and processes, making the compound valuable in research focused on understanding enzyme mechanisms and developing therapeutic agents.
Comparison with Similar Compounds
1-(1-Chloro-5-isoquinolinesulfonyl)homopiperazine can be compared with other similar compounds, such as:
- 1-(1-Chloro-5-isoquinolinesulfonyl)piperazine
- 1-(1-Chloro-5-isoquinolinesulfonyl)tetrahydropyridine
These compounds share structural similarities but differ in their specific functional groups and overall reactivity. The unique combination of the isoquinoline ring and homopiperazine moiety in this compound provides distinct properties that make it particularly useful in certain applications .
Properties
IUPAC Name |
1-chloro-5-(1,4-diazepan-1-ylsulfonyl)isoquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O2S/c15-14-12-3-1-4-13(11(12)5-7-17-14)21(19,20)18-9-2-6-16-8-10-18/h1,3-5,7,16H,2,6,8-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMDBORFMLULSDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)S(=O)(=O)C2=CC=CC3=C2C=CN=C3Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50625404 | |
Record name | 1-Chloro-5-(1,4-diazepane-1-sulfonyl)isoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50625404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105628-70-4 | |
Record name | 1-Chloro-5-(1,4-diazepane-1-sulfonyl)isoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50625404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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